(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Catalog No.
S1920912
CAS No.
223906-38-5
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

CAS Number

223906-38-5

Product Name

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

IUPAC Name

(4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1

InChI Key

QICFUFOXXNIZFF-ZCFIWIBFSA-N

SMILES

CC(C)C1C(OC(=O)N1)(C)C

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C)C

Chiral Synthesis and Asymmetric Catalysis

The "R" designation in the name indicates that (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a stereoisomer with a specific spatial arrangement of its atoms. This chirality makes it a potential candidate for use in asymmetric catalysis []. Asymmetric catalysts are crucial tools in organic synthesis, allowing researchers to selectively produce one enantiomer (mirror image) of a molecule over the other. This is important in many areas of research, including the development of pharmaceuticals, as the biological activity of a molecule can be highly dependent on its chirality.

Use as a Building Block in Organic Synthesis

The core structure of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone incorporates a functional group known as an oxazolidinone ring. This ring system is a versatile building block that can be used to synthesize a variety of other complex molecules with potential applications in medicinal chemistry and materials science [].

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral compound characterized by its five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound's structure features an isopropyl group at the 4th position and two methyl groups at the 5th position, which are crucial for its stereochemical properties. The designation "(R)" indicates that it is one of the two enantiomers, possessing a specific spatial arrangement of atoms that can significantly influence its chemical behavior and biological activity .

Chemical Structure

  • Molecular Formula: C₈H₁₅NO₂
  • CAS Number: 223906-38-5
  • Molecular Weight: 157.21 g/mol

Due to the lack of specific research on (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, its mechanism of action is unknown. However, other oxazolidinones can exhibit various biological activities. Some well-studied examples target the ribosome in bacteria, inhibiting protein synthesis and acting as antibiotics [].

Typical of oxazolidinones. These include:

  • Asymmetric Catalysis: The compound can act as a chiral catalyst in asymmetric synthesis, allowing for the selective formation of specific enantiomers in organic reactions.
  • Formation of C-C and C-X Bonds: It is utilized in the stereoselective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = O, N, Br, F) bonds .

While specific data on the biological activity of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone is limited, oxazolidinones are known for their diverse biological properties. Some related compounds have demonstrated:

  • Antibiotic Properties: Many oxazolidinones inhibit protein synthesis in bacteria by targeting the ribosome, making them effective antibiotics.
  • Potential Anticancer Activity: Some derivatives have shown promise in cancer research due to their ability to interfere with cellular processes.

The synthesis of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone typically involves:

  • Starting Materials: The synthesis can begin with readily available precursors such as amino acids or other oxazolidinone derivatives.
  • Chiral Auxiliary Method: Utilizing chiral auxiliaries can help in achieving the desired stereochemistry during the reaction process.
  • Catalytic Methods: Asymmetric catalytic methods may be employed to enhance yield and selectivity towards the (R) enantiomer.

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has several applications, particularly in:

  • Pharmaceutical Development: Its chiral nature makes it valuable in drug design where specific enantiomers are required for efficacy.
  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules .

Several compounds share structural similarities with (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
(S)-(−)-4-Isopropyl-5,5-dimethyl-2-oxazolidinoneEnantiomerOpposite chirality; different biological activities
(R)-(−)-4-Isobutyl-5,5-dimethyl-2-oxazolidinoneStructural variantDifferent alkyl substituent affecting properties
(R)-(+)-4-Isopropyl-5-phenyloxazolidinoneOxazolidinone derivativeContains a phenyl group; potential for different reactivity

Uniqueness

The uniqueness of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone lies in its specific stereochemistry and substituent arrangement, which may lead to distinct pharmacological profiles compared to its analogs. Its potential role as an asymmetric catalyst further differentiates it from other oxazolidinones.

XLogP3

1.7

Wikipedia

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Dates

Modify: 2023-08-16

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